molecular formula CH3Cl B073174 Chloromethane-d3 CAS No. 1111-89-3

Chloromethane-d3

Cat. No. B073174
CAS RN: 1111-89-3
M. Wt: 53.5 g/mol
InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of chloromethane-d3 and related compounds involves specialized methods to incorporate deuterium atoms. Harper et al. (1989) demonstrated the biosynthetic incorporation of methyl groups from chloromethane (CH3Cl) into organic compounds by fungi, highlighting a natural pathway that, with modifications, could potentially be adapted for the synthesis of deuterated compounds (Harper et al., 1989). Additionally, chemical synthesis approaches involve the reaction of chloromethane with deuterium gas or deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium.

Molecular Structure Analysis

Structural analysis of chloromethane-d3 can be performed using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of phase III of chloroiodomethane-d2 was determined at 13 K using Rietveld refinement, revealing a 'herringbone' pattern in layers perpendicular to the b axis, which is similar to the structure observed in halogen and hydrogen halides crystals (Torrie et al., 1993). These methodologies provide insights into the geometric configuration and electron distribution within chloromethane-d3 molecules, which are crucial for understanding their chemical behavior.

Scientific Research Applications

Environmental Significance and Isotope Studies

Hydrogen and Carbon Isotope Fractionation in Microbial Degradation Research has highlighted the use of stable isotope analysis to study the environmental behavior of chloromethane. Isotope fractionation during the microbial degradation of chloromethane by methylotrophic bacteria (e.g., Methylobacterium extorquens) provides insights into the global atmospheric budget of chloromethane, contributing to a better understanding of its environmental impact (Nadalig et al., 2013).

Chloromethane Emissions from Plants Studies have also investigated the correlation between plant-produced chloromethane and microbial degradation in the phyllosphere, showing how plant emissions are influenced by the presence of chloromethane-degrading bacteria (Muhammad Farhan Ul Haque et al., 2017). This research underscores the complex interactions between terrestrial biosphere emissions and microbial atmospheric chemistry.

Microbial Degradation Pathways

Genomic Insights into Microbial Degradation The elucidation of chloromethane utilization genes in Methylobacterium extorquens highlights the molecular basis of microbial adaptation to chloromethane as a carbon source. This work provides critical insights into the genetic and biochemical mechanisms underlying bacterial chloromethane metabolism (Roselli et al., 2013).

Abiotic Methylation by Plant Pectin The discovery of abiotic conversion of chloride to chloromethane via plant pectin reveals a significant natural process contributing to atmospheric chloromethane levels. This finding has important implications for understanding the global chloromethane budget and its environmental ramifications (Hamilton et al., 2003).

Atmospheric Chemistry

Chloromethane in Atmospheric Chemistry Research on volatile halogenated compounds from coastal meadows emphasizes the role of natural ecosystems in the emission of chloromethane, affecting atmospheric chemistry and ozone depletion processes (Valtanen et al., 2009). Understanding these emissions is crucial for global atmospheric models and ozone layer protection strategies.

Safety And Hazards

Exposure to Chloromethane-d3 can cause symptoms resembling drunkenness and impaired ability to perform simple tasks . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of Chloromethane-d3 research could involve the upgrading of chloromethanes, via hydrodechlorination, to valuable hydrocarbons for industry, such as light olefins . This could open up new avenues for the use of Chloromethane-d3 in industrial applications .

properties

IUPAC Name

chloro(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMKBQYUWJMIP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149501
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

53.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethane-d3

CAS RN

1111-89-3
Record name Chloromethane-d3
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethane-d3
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Synthesis routes and methods I

Procedure details

Appropriate operating conditions of a dividing wall column will depend on the separation desirably being conducted therein, and those of ordinary skill in the art of chemical engineering are readily able to determine the same. For the exemplary reaction of methyl chloride and perchloroethylene to provide 1,1,2,3-tetrachloropropene, wherein methyl chloride, methylene chloride, chloroform, perchloroethylene, and 1,1,2,3-tetrachloropropene are desirably separated, suitable operating conditions for the dividing wall column include a pressure of about 266 psia and temperature of about 91° C. at the feed stream, a pressure of about 63 psia and a temperature of about 16° C. at the overhead, and a pressure of about 68 psia and a temperature of about 186° C. at the column bottom.
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Synthesis routes and methods II

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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